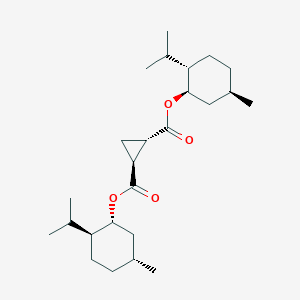
(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neomenthol is a monoterpenoid compound found in the peppermint herb, Mentha piperita L . This menthol isomer is generally used as an additive in oral hygiene products and as a flavoring agent in food and beverages .
Synthesis Analysis
A one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been reported . This process uses recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases .Molecular Structure Analysis
The molecular structure of neomenthol consists of a cyclohexane ring with two methyl groups and one isopropyl group attached .Wissenschaftliche Forschungsanwendungen
Oxidation and Functionalization of Cyclopropane Derivatives
Increasing interest in the three-membered ring structure, notably cyclopropane derivatives, for drug development has led to the exploration of efficient transformation methods. The oxidation of the methylene group adjacent to cyclopropane is a significant area of study, as it provides a direct route towards carbonylcyclopropanes. This method facilitates avoiding unnecessary synthetic stages and adheres to the principles of atom economy. Various oxidants, including ozone, dioxiranes, CrO3, and catalytic systems based on transition metals, have been employed to achieve the oxidation of cyclopropane derivatives. The choice of oxidant plays a crucial role in the selectivity and outcome of the reaction, with RuO4 and TFDO demonstrating notable effectiveness in specific contexts. This approach is deemed to have substantial potential for synthetic organic chemistry applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Environmental Fate and Toxicity of Brominated Flame Retardants
The environmental presence and potential risks associated with novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. The research underscores the necessity for further investigation into the occurrence, environmental fate, and toxicity of NBFRs. Significant knowledge gaps exist for many NBFRs, highlighting the need for optimized analytical methods and additional research on indoor environments and emission sources. The findings indicate concerns regarding high concentrations of specific NBFRs, such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE, and their potential health implications (Zuiderveen, Slootweg, & de Boer, 2020).
Hydrogen Storage and Delivery in Organic Compounds
A comprehensive overview of the feasibility of using organic compounds as hydrogen carriers has been conducted. The study explores various classes of compounds, including cycloalkanes and polycyclic alkanes, for their potential in hydrogen storage and delivery. Methylcyclohexane is identified as a promising candidate within the cycloalkanes class, despite its maximum releasable hydrogen content being about 7.2wt%. The review also discusses the performance of different catalysts in the dehydrogenation of organic compounds, emphasizing the challenges related to side reactions and catalyst deactivation (Bourane, Elanany, Pham, Katikaneni, & S. 2016).
Eigenschaften
IUPAC Name |
bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-cyclopropane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21+,22-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZYZZYXCUVKO-PKZPLIPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

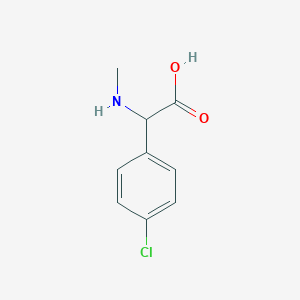
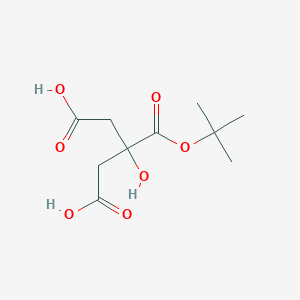
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
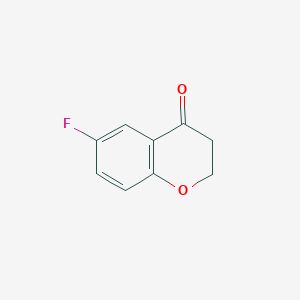
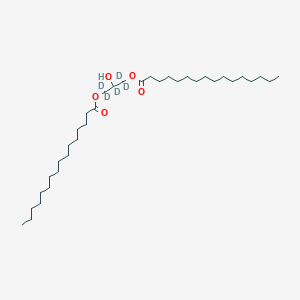
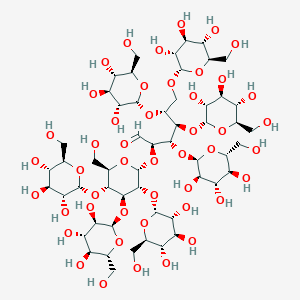
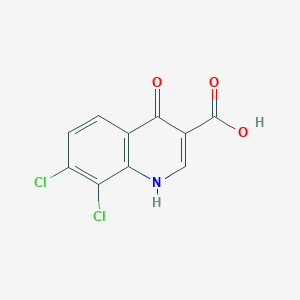
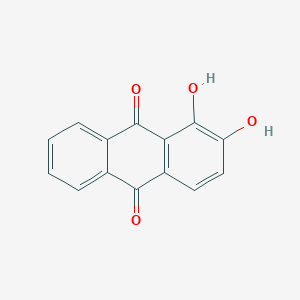
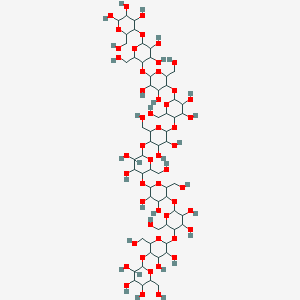
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
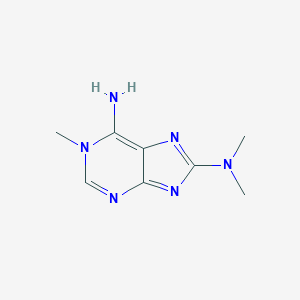
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
